An In-depth Technical Guide to the Core Chemical Properties of L-(-)-Sorbose
An In-depth Technical Guide to the Core Chemical Properties of L-(-)-Sorbose
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-(-)-Sorbose, a naturally occurring ketohexose, holds a position of significant importance in both industrial biotechnology and niche areas of chemical synthesis. While structurally similar to the more common D-fructose, its unique stereochemistry dictates a distinct set of properties and reactivities. This guide provides a comprehensive exploration of the fundamental chemical properties of L-Sorbose, moving beyond simple data recitation to explain the causality behind its behavior. We will delve into its structure, physicochemical characteristics, key chemical transformations, and the analytical methodologies essential for its study. The primary objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize L-Sorbose as a chiral building block, a fermentation substrate, or a subject of biochemical investigation.
Molecular Structure and Stereochemical Identity
L-Sorbose is a monosaccharide belonging to the ketose family, specifically a ketohexose. Its molecular identity is defined by the formula C₆H₁₂O₆ and a molecular weight of approximately 180.16 g/mol .[1][2] The defining structural feature is a ketone functional group located at the second carbon (C-2) position of the six-carbon chain.[3]
The "L-" designation is of critical importance and arises from the stereochemical configuration at the C-5 carbon. In the open-chain Fischer projection, the hydroxyl group on C-5 is oriented to the left, making it the L-enantiomer. This configuration is a mirror image of the D-sorbose form.[4] In aqueous solutions, L-Sorbose exists in equilibrium between its open-chain form and several cyclic hemiacetal structures, primarily the pyranose (six-membered ring) and furanose (five-membered ring) forms.[5] The α-L-sorbopyranose form is generally the most stable and predominant isomer in crystalline form.
Caption: Fischer and Haworth projections of L-Sorbose.
Physicochemical Properties: A Quantitative Overview
The physical properties of L-Sorbose are characteristic of a small, highly functionalized polar molecule. It presents as a white, crystalline solid that is stable under standard ambient conditions.[1][6] Its high solubility in water is a direct result of extensive hydrogen bonding capabilities afforded by its multiple hydroxyl groups.[7]
Table 1: Core Physicochemical Properties of L-(-)-Sorbose
| Property | Value | Source(s) |
| CAS Number | 87-79-6 | [1][2][3] |
| Molecular Formula | C₆H₁₂O₆ | [1][4][8] |
| Molecular Weight | 180.16 g/mol | [1][2][9] |
| Appearance | White to off-white crystalline solid/powder | [1][8] |
| Melting Point | 155 - 165 °C | [1][8][10] |
| Solubility in Water | Highly soluble (approx. 550 g/L at 20 °C) | [7][8][11] |
| Specific Optical Rotation | [α]²⁰/D ≈ -42° to -44° (c=1, H₂O) | [1] |
| Density | ~1.65 g/cm³ | [8] |
| Sweetness | Equivalent to or slightly less than sucrose | [3][8] |
Expert Insights on Stability and Storage: L-Sorbose is a non-hygroscopic and relatively stable crystalline solid.[1] For long-term integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture and direct sunlight.[6] While stable under neutral pH, it can undergo isomerization or degradation at extreme pH values or high temperatures.[3]
Chemical Reactivity and Industrial Significance
Despite its wide availability, the use of L-Sorbose in general organic synthesis is not as extensive as its D-fructose counterpart.[5] However, its importance in industrial biotechnology is paramount, primarily due to its role as the central precursor in the synthesis of L-Ascorbic Acid (Vitamin C).[2][8]
The Reichstein Process: A Cornerstone of Vitamin C Synthesis The commercial production of Vitamin C heavily relies on a chemo-microbial pathway known as the Reichstein process.[12][13] The critical first biological step is the regioselective oxidation of D-sorbitol (derived from D-glucose) to L-Sorbose. This biotransformation is efficiently catalyzed by microorganisms, most notably Gluconobacter oxydans.[5][14]
The subsequent chemical steps convert L-Sorbose into the final product. This pathway underscores the industrial value of L-Sorbose as a chiral starting material provided cheaply and in high enantiomeric purity by biotechnology.
Caption: Key stages of the Reichstein process starting from D-Sorbitol.
Analytical Methodologies: A Practical Insight
Accurate quantification of L-Sorbose is critical for monitoring fermentation processes, assessing purity, and conducting metabolic studies. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
Protocol: Quantification of L-Sorbose by HPLC with Refractive Index Detection
This protocol provides a robust, self-validating system for the analysis of L-Sorbose.
-
Expertise & Causality: Sugars like L-Sorbose lack a significant UV chromophore, rendering standard UV-Vis detection ineffective. A Refractive Index (RI) detector is employed because it measures the difference in the refractive index between the mobile phase and the analyte, making it a universal detector for non-absorbing compounds.[15] The choice of an ion-exchange column, specifically in the calcium form (e.g., Aminex HPX-87C), and a high column temperature (e.g., 85 °C) is deliberate. This combination promotes a ligand-exchange separation mechanism and prevents anomeric peak splitting, ensuring a single, sharp, and reproducible peak for quantification.
-
Trustworthiness & Validation: The method's reliability is established through the use of an external standard calibration curve. By running a series of standards of known concentrations, a linear relationship between concentration and detector response is confirmed, validating the quantitative accuracy of each sample run.
Step-by-Step Methodology:
-
Preparation of Mobile Phase: Use high-purity, degassed, deionized water. It is crucial to degas the mobile phase thoroughly to prevent bubble formation in the RI detector, which would cause significant baseline noise.
-
Standard Solution Preparation:
-
Accurately weigh approximately 100 mg of L-Sorbose reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to create a 10 mg/mL stock solution.
-
Perform serial dilutions of the stock solution to prepare a set of at least five calibration standards (e.g., 0.5, 1.0, 2.5, 5.0, and 7.5 mg/mL).
-
-
Sample Preparation:
-
For liquid samples (e.g., fermentation broth), centrifuge to remove cells and particulate matter.
-
Dilute the supernatant with the mobile phase to a concentration expected to fall within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter (e.g., PVDF or nylon) to prevent column blockage.
-
-
HPLC Instrumentation and Conditions:
-
Column: Bio-Rad Aminex HPX-87C, 300 x 7.8 mm.
-
Mobile Phase: Degassed Deionized Water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 85 °C.
-
Detector: Refractive Index (RI) Detector, maintained at a stable temperature (e.g., 40 °C).
-
Injection Volume: 20 µL.
-
-
Data Acquisition and Analysis:
-
Allow the HPLC system, particularly the RI detector, to equilibrate until a stable baseline is achieved.
-
Inject the calibration standards, followed by the prepared samples.
-
Identify the L-Sorbose peak based on its retention time compared to the standards.
-
Construct a calibration curve by plotting the peak area versus concentration for the standards.
-
Determine the concentration of L-Sorbose in the samples by interpolating their peak areas from the calibration curve.
-
Caption: Standardized workflow for the HPLC quantification of L-Sorbose.
Applications in Research and Drug Development
Beyond its industrial role, L-Sorbose is a valuable tool for the research community.
-
Biochemical Research: It serves as a carbon source for various microorganisms and is used in studies of carbohydrate metabolism and enzyme specificity.[2][3] It has been shown to induce the expression of cellulases and xylanases in fungi like Trichoderma reesei.[2]
-
Drug Development & Oncology: As a "rare sugar," L-Sorbose has garnered interest for its potential biological activities. Recent studies suggest that L-Sorbose can be internalized by cancer cells via the GLUT5 transporter and, upon phosphorylation, can interfere with glycolysis and antioxidant defense mechanisms, ultimately inducing apoptosis.[4] This anti-cancer activity presents a compelling avenue for future drug development research.
Safety and Handling
L-Sorbose is generally considered non-hazardous under normal conditions of use.[6] However, as a fine powder, it can pose a dust explosion hazard if dispersed in the air in sufficient concentration.[7] Standard laboratory safety practices should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[11]
-
Handling: Use in a well-ventilated area to minimize dust inhalation. Avoid creating dust clouds.[6][11]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[11]
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L(-)-Sorbose, 100 g - Monosaccharides - Carl ROTH. (URL: [Link])
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The Chemistry of L-Sorbose - ResearchGate. (URL: [Link])
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Chemical Properties of L-Sorbose (CAS 87-79-6) - Cheméo. (URL: [Link])
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L-(-)-Sorbose | C6H12O6 | CID 6904 - PubChem - NIH. (URL: [Link])
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Safety Data Sheet: L(-)-Sorbose - Carl ROTH. (URL: [Link])
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Synthesis of C14-Labeled L-Sorbose and L-Ascorbic Acid. (URL: [Link])
- One-step synthesis of vitamin-C (L-ascorbic acid)
-
An Isocratic HPLC Method for the Determination of Sorbitol and Glycerol in Pharmaceutical Formulations - SciSpace. (URL: [Link])
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Industrial production of L-ascorbic Acid (vitamin C) and D-isoascorbic acid - PubMed. (URL: [Link])
-
An Isocratic HPLC Method for the Determination of Sorbitol and Glycerol in Pharmaceutical Formulations - ResearchGate. (URL: [Link])
-
HPLC Methods for analysis of Sorbitol - HELIX Chromatography. (URL: [Link])
-
Industrial Fermentation of Vitamin C - ResearchGate. (URL: [Link])
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